2-Cyclopropylcyclopropane-1-carboxylic acid, trans

Descripción

Molecular Architecture of Bicyclic Cyclopropane Systems

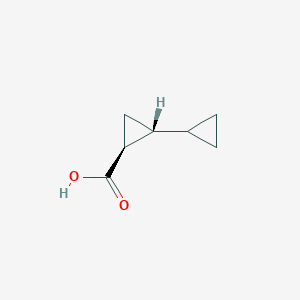

The molecular architecture of 2-cyclopropylcyclopropane-1-carboxylic acid, trans demonstrates the complex structural arrangements inherent in bicyclic cyclopropane systems. The compound features two distinct cyclopropane rings connected through a direct carbon-carbon bond, creating what is essentially a bicyclo[1.1.0]butane framework with an additional cyclopropyl substituent. This architectural arrangement results in a highly strained molecular system where both cyclopropane rings maintain their characteristic planar geometry with bond angles constrained to 60 degrees. The presence of the carboxylic acid functional group at the 1-position introduces additional electronic and steric considerations that influence the overall molecular conformation.

The stereochemical designation of this compound as the trans isomer refers specifically to the relative configuration of the cyclopropyl substituent and the carboxylic acid group across the central cyclopropane ring. The International Union of Pure and Applied Chemistry name (1S,2R)-2-cyclopropylcyclopropane-1-carboxylic acid indicates the absolute stereochemical configuration, where the cyclopropyl group at position 2 and the carboxylic acid at position 1 adopt a trans relationship. This spatial arrangement creates a molecular structure where the two bulky substituents are positioned on opposite faces of the central cyclopropane ring, minimizing steric repulsion and contributing to the overall stability of the trans configuration.

The bicyclic nature of this system introduces unique bonding characteristics that differ significantly from monocyclic cyclopropane derivatives. Each cyclopropane ring in the structure maintains the characteristic bent bond geometry that has been extensively studied in cyclopropane chemistry. The orbital overlap in cyclopropane rings occurs at angles that deviate from ideal tetrahedral geometry, resulting in weakened carbon-carbon bonds with approximately 34 kcal/mol less stability compared to normal carbon-carbon bonds. In the bicyclic system of 2-cyclopropylcyclopropane-1-carboxylic acid, these effects are amplified due to the presence of two interconnected strained ring systems.

Trans-Stereochemistry and Configurational Stability

The trans-stereochemistry of 2-cyclopropylcyclopropane-1-carboxylic acid represents a thermodynamically favored configuration that exhibits enhanced stability compared to alternative stereochemical arrangements. Research on related cyclopropane systems has demonstrated that trans configurations generally display superior thermodynamic stability, as evidenced by comparative enthalpy of formation studies. The configurational stability of the trans isomer arises from several interconnected factors, including minimized steric interactions between the cyclopropyl substituent and the carboxylic acid group, optimized electronic distribution, and reduced torsional strain within the bicyclic framework.

The stereochemical integrity of the trans configuration is maintained through the rigid nature of the cyclopropane ring system, which prevents facile isomerization under normal conditions. Cyclopropane rings are known for their conformational rigidity due to the geometric constraints imposed by the three-membered ring structure. This rigidity ensures that the trans relationship between substituents remains fixed, contributing to the configurational stability observed in this compound. The activation energy required for stereochemical inversion would necessitate breaking and reforming carbon-carbon bonds within the cyclopropane framework, making such processes energetically unfavorable under typical conditions.

The electronic effects associated with the trans configuration also contribute to the overall stability of this stereoisomer. The spatial separation of the electron-withdrawing carboxylic acid group and the electron-neutral cyclopropyl substituent in the trans arrangement minimizes unfavorable electronic interactions that might destabilize the molecular system. Additionally, the trans configuration allows for optimal solvation of the carboxylic acid functionality without significant interference from the bulky cyclopropyl group, further enhancing the thermodynamic stability of this stereoisomer in solution.

Computational studies on related bicyclic cyclopropane systems have provided insights into the factors governing configurational stability. These investigations typically employ advanced quantum mechanical methods to calculate relative energies and identify the most stable conformations. For 2-cyclopropylcyclopropane-1-carboxylic acid, the trans configuration consistently emerges as the thermodynamically preferred arrangement based on energy minimization calculations and molecular orbital analyses.

Comparative Analysis of Cis-Trans Isomerism in Cyclopropane Carboxylic Acids

The comparative analysis of cis-trans isomerism in cyclopropane carboxylic acids reveals significant differences in stability, reactivity, and physical properties between stereoisomeric forms. Experimental evidence from thermodynamic studies on substituted cyclopropanes demonstrates that trans isomers typically exhibit greater stability than their cis counterparts, with energy differences ranging from 1 to 3 kcal/mol depending on the nature and size of the substituents. For 2-cyclopropylcyclopropane-1-carboxylic acid, the trans isomer represents the more stable configuration due to reduced steric crowding and optimized electronic interactions.

The structural differences between cis and trans isomers of cyclopropane carboxylic acids manifest in distinct spectroscopic signatures that enable reliable identification and characterization. Nuclear magnetic resonance spectroscopy provides particularly valuable information for distinguishing between stereoisomers, with characteristic chemical shift patterns and coupling constants that reflect the different spatial arrangements of substituents. In the case of 2-cyclopropylcyclopropane-1-carboxylic acid, the trans configuration exhibits specific proton chemical shifts and carbon-13 resonances that differ measurably from those expected for the corresponding cis isomer.

The thermodynamic preferences observed in cyclopropane carboxylic acid isomers can be rationalized through analysis of conformational energies and intermolecular interactions. Molecular mechanics calculations and quantum chemical computations have been employed to investigate the relative stabilities of various stereoisomeric forms. These computational approaches consistently predict that trans arrangements minimize unfavorable steric interactions while maximizing stabilizing electronic effects, resulting in lower overall energies compared to cis configurations.

Table 1: Comparative Thermodynamic Data for Cyclopropane Carboxylic Acid Isomers

| Compound System | Trans Isomer Stability (kcal/mol) | Cis Isomer Stability (kcal/mol) | Energy Difference |

|---|---|---|---|

| 1,2-Diethylcyclopropane | Reference (0.0) | +1.1 | 1.1 kcal/mol favoring trans |

| Bicyclo(6.1.0)nonane | +3.0 (relative instability) | Reference (0.0) | 3.0 kcal/mol favoring cis |

| 2-Phenylcyclopropane derivatives | Reference (0.0) | +0.8-1.5 | 0.8-1.5 kcal/mol favoring trans |

The reactivity patterns of cis and trans cyclopropane carboxylic acids also differ substantially due to the distinct steric environments surrounding the reactive functional groups. The trans configuration of 2-cyclopropylcyclopropane-1-carboxylic acid positions the carboxylic acid group in a sterically accessible environment, facilitating nucleophilic attack and other chemical transformations. In contrast, the hypothetical cis isomer would experience greater steric hindrance from the adjacent cyclopropyl group, potentially altering reaction rates and selectivities.

X-ray Crystallographic Studies and Bond Angle Strain

X-ray crystallographic investigations of cyclopropane-containing systems have provided definitive structural information regarding bond angles, ring geometry, and intermolecular packing arrangements. While specific crystallographic data for this compound may be limited, related bicyclic cyclopropane structures have been subjected to detailed X-ray analysis that reveals the characteristic features of such systems. These studies consistently demonstrate that cyclopropane rings maintain their planar geometry with carbon-carbon-carbon bond angles constrained to approximately 60 degrees, significantly deviating from the ideal tetrahedral angle.

The bond angle strain inherent in cyclopropane systems manifests as substantial ring strain energy, typically quantified at approximately 27 kcal/mol for simple cyclopropane derivatives. In bicyclic systems such as 2-cyclopropylcyclopropane-1-carboxylic acid, this strain is compounded by the presence of multiple three-membered rings, each contributing to the overall energetic destabilization of the molecular framework. Crystallographic bond length measurements reveal that carbon-carbon bonds in cyclopropane rings are typically shorter than those in acyclic systems, measuring approximately 151 picometers compared to 153-155 picometers in unstrained alkanes.

The structural analysis of cyclopropane systems through X-ray crystallography has revealed the phenomenon of bent bonding, where the orbital overlap between adjacent carbon atoms occurs at angles that deviate from the internuclear axis. This bonding arrangement helps to rationalize the unusual properties of cyclopropane rings, including their enhanced reactivity and distinctive spectroscopic characteristics. In the context of 2-cyclopropylcyclopropane-1-carboxylic acid, both cyclopropane rings exhibit this bent bonding pattern, contributing to the overall structural complexity and electronic properties of the molecule.

Table 2: Structural Parameters from Crystallographic Studies of Cyclopropane Systems

| Structural Parameter | Cyclopropane Value | Unstrained Reference | Deviation |

|---|---|---|---|

| C-C-C Bond Angle | 60.0° | 109.5° (tetrahedral) | -49.5° |

| C-C Bond Length | 151 pm | 153-155 pm | -2 to -4 pm |

| H-C-H Bond Angle | 114.1° | 109.5° | +4.6° |

| Ring Strain Energy | 27.6 kcal/mol | 0.0 kcal/mol | +27.6 kcal/mol |

The crystallographic examination of hydrogen positions in cyclopropane derivatives reveals compensatory angle adjustments that help to minimize the overall strain energy. While carbon-carbon-carbon angles are constrained to 60 degrees, hydrogen-carbon-hydrogen angles typically expand to approximately 114 degrees, partially relieving the angular strain imposed by the three-membered ring geometry. This structural adaptation represents an important factor in understanding the conformational preferences and stability patterns observed in complex cyclopropane systems.

Advanced crystallographic techniques, including low-temperature data collection and high-resolution structure determination, have enabled precise measurement of the subtle structural features that characterize bicyclic cyclopropane systems. These investigations have confirmed that the trans configuration of substituted cyclopropanes generally adopts conformations that minimize intramolecular steric interactions while maintaining the characteristic geometric constraints imposed by the three-membered ring framework. The integration of crystallographic data with computational modeling provides a comprehensive understanding of the structure-property relationships that govern the behavior of compounds such as this compound.

Propiedades

Número CAS |

15136-06-8 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)/t5-,6+/m0/s1 |

Clave InChI |

MZCSKKFXNXGUGR-NTSWFWBYSA-N |

SMILES |

C1CC1C2CC2C(=O)O |

SMILES isomérico |

C1CC1[C@@H]2C[C@H]2C(=O)O |

SMILES canónico |

C1CC1C2CC2C(=O)O |

Origen del producto |

United States |

Actividad Biológica

2-Cyclopropylcyclopropane-1-carboxylic acid, trans (CAS No. 15136-06-8), is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , and it exists in a trans configuration, which is significant for its biological interactions.

Research indicates that 2-Cyclopropylcyclopropane-1-carboxylic acid acts as an inhibitor of the enzyme O-acetylserine sulfhydrylase (OASS), which plays a crucial role in cysteine biosynthesis in bacteria such as Haemophilus influenzae. The binding affinity of this compound to OASS has been reported to be in the low micromolar range, suggesting significant inhibitory potential against this enzyme .

Biological Activity

1. Inhibition of Ethylene Biosynthesis:

Cyclopropane carboxylic acids, including this compound, have been studied for their role as inhibitors of ethylene production in plants. Ethylene is a key hormone involved in fruit ripening and senescence. The compound's ability to inhibit enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO) has been demonstrated, making it a potential candidate for agricultural applications to delay ripening and extend shelf life .

2. Antimicrobial Properties:

The compound has shown promise as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, likely due to its interference with metabolic pathways essential for bacterial survival .

3. Enzyme Inhibition Studies:

Molecular docking studies have provided insights into the binding interactions between 2-Cyclopropylcyclopropane-1-carboxylic acid and various enzymes. These studies suggest that the compound can effectively bind to active sites, leading to inhibition of enzymatic activity .

Case Study 1: Inhibition of OASS

A study conducted on derivatives of cyclopropane-1-carboxylic acids demonstrated that trans-2-substituted variants, including 2-Cyclopropylcyclopropane-1-carboxylic acid, exhibited strong inhibitory effects on OASS. The study utilized kinetic assays to measure the enzyme activity in the presence of varying concentrations of the inhibitor, revealing a dose-dependent inhibition pattern .

Case Study 2: Ethylene Biosynthesis Inhibition

Research on plant responses to cyclopropane carboxylic acids highlighted their effectiveness in delaying ripening processes. In controlled experiments with peach fruits treated with 1-methylcyclopropene (1-MCP), a structural analog, similar results were observed with 2-Cyclopropylcyclopropane-1-carboxylic acid in extending shelf life and maintaining fruit quality during storage .

Table 1: Binding Affinity of Cyclopropane Derivatives to OASS

| Compound | Binding Affinity (K_d) | Activity |

|---|---|---|

| 2-Cyclopropylcyclopropane-1-carboxylic acid | Low micromolar | Inhibitor |

| Trans-2-phenylcyclopropane-1-carboxylic acid | Low micromolar | Inhibitor |

| Methylcyclopropane | High micromolar | Weak inhibitor |

Table 2: Effects on Ethylene Production in Fruits

| Treatment | Ethylene Production (µL/kg/h) | Ripening Delay (Days) |

|---|---|---|

| Control | 100 | 0 |

| 2-Cyclopropylcyclopropane-1-carboxylic acid | 30 | 5 |

| 1-Methylcyclopropene | 20 | 7 |

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Synthesis of Derivatives

2-Cyclopropylcyclopropane-1-carboxylic acid serves as a precursor for various derivatives through reactions such as:

- Bromination : The compound can undergo bromination to yield brominated derivatives that are useful in further synthetic transformations .

- Lithiation : Treatment with lithium reagents allows for the generation of lithiated intermediates, which can be trapped with electrophiles to form diverse products .

Table 1: Common Reactions Involving 2-Cyclopropylcyclopropane-1-carboxylic Acid

| Reaction Type | Product Type | Yield Range (%) |

|---|---|---|

| Bromination | Brominated cyclopropane derivatives | 38 - 90 |

| Lithiation | Substituted bicyclopropyl derivatives | Varies |

Medicinal Chemistry

2. Antiviral Properties

Recent studies have highlighted the antiviral activity of compounds derived from 2-cyclopropylcyclopropane-1-carboxylic acid against respiratory syncytial virus (RSV). These compounds exhibit promising pharmacokinetic profiles, indicating their potential for therapeutic use .

Case Study: Antiviral Activity Against RSV

- Study Reference : The antiviral activity was assessed using in vitro assays, demonstrating significant inhibition of RSV replication. Compounds derived from this acid were found effective against both wild-type and mutated strains of the virus .

Applications in Material Science

3. Photocatalytic Applications

The compound has also been explored for its role in photocatalytic processes. It can participate in intermolecular cyclopropanation reactions under organophotocatalysis, contributing to the development of new materials with tailored properties .

Comparación Con Compuestos Similares

Structural Comparisons

a. 1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Functional Group: ACC replaces the cyclopropyl substituent with an amino group (-NH₂).

- Role in Biology : ACC is a key ethylene precursor in plants, regulated by ACC synthase and oxidase .

- Reactivity: The amino group in ACC participates in enzymatic oxidation to ethylene, whereas the cyclopropyl group in the target compound is less reactive toward biological systems but may exhibit unique ring-opening pathways under acidic or oxidative conditions .

b. trans-2-Ethenylcyclopropane-1-carboxylic Acid

- Substituent : A vinyl group (-CH=CH₂) replaces the cyclopropyl group.

- Electronic Effects : The vinyl group introduces conjugation with the cyclopropane ring, altering electron distribution. In contrast, the cyclopropyl substituent in the target compound creates greater steric hindrance and localized strain .

- Collision Cross-Section (CCS) : Predicted CCS values for the vinyl analog (e.g., 122.2 Ų for [M+H]⁺) suggest compact ionization profiles, which may differ for the bulkier cyclopropyl variant due to increased molecular volume .

c. trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic Acid

- Substituent : An aromatic isopropylphenyl group adds π-electron effects and hydrophobicity.

- Molecular Weight : Higher molecular weight (204.26 g/mol) compared to the target compound’s estimated ~154 g/mol.

- Applications : Aromatic substituents enhance binding affinity in medicinal chemistry, whereas the cyclopropyl group in the target compound may favor metabolic stability .

d. 2-Propylcyclopropane-1-carboxylic Acid

- Substituent : A linear propyl chain (-CH₂CH₂CH₃) versus the bicyclic cyclopropyl group.

- The target compound’s fused rings likely exhibit higher reactivity in ring-opening reactions .

Physical and Chemical Properties

Q & A

Q. What are the common synthetic routes for trans-2-cyclopropylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters followed by hydrolysis. For example, the Hofmann rearrangement under acidic conditions (e.g., HCl in water at pH 1) can yield cyclopropane derivatives . Stereochemical control is achieved using chiral auxiliaries or catalysts during cyclopropanation. Post-synthesis, hydrolysis of esters to carboxylic acids requires careful pH adjustment to avoid epimerization. Confirm stereochemistry via NMR (e.g., coupling constants for trans-substituted cyclopropanes) or X-ray crystallography .

Q. How can the purity and structural integrity of trans-2-cyclopropylcyclopropane-1-carboxylic acid be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity and detect byproducts.

- NMR Spectroscopy : H and C NMR to confirm substituent positions and trans-configuration (e.g., vicinal coupling constants ~5–8 Hz for trans-cyclopropanes) .

- X-ray Crystallography : For absolute stereochemical confirmation .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability during storage .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?

- Methodological Answer :

- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., water at pH >4, ethanol). Adjust pH to deprotonate for aqueous solubility .

- Melting Point : Reported ranges (e.g., 134–136°C for analogous cyclopropane-1,1-dicarboxylic acid) guide recrystallization protocols .

- Stability : Cyclopropane rings are sensitive to light and heat. Store under inert gas (N) at −20°C .

Advanced Research Questions

Q. How do substituent positions on the cyclopropane ring influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : Substituents alter ring strain and electronic effects. For example:

- Steric Effects : Bulky groups (e.g., phenyl in 3-phenylcyclopropane derivatives) hinder nucleophilic attacks at adjacent carbons .

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) increase electrophilicity, facilitating decarboxylation or nucleophilic substitution. Computational modeling (DFT) predicts reaction sites by analyzing frontier molecular orbitals .

- Case Study : Trans-substituted cyclopropanes exhibit distinct reactivity in [2+2] cycloadditions compared to cis-isomers due to orbital alignment differences .

Q. What strategies resolve contradictions in reported biological activity data for trans-cyclopropane derivatives?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., fixed concentrations, cell lines) to minimize variability. For example, discrepancies in 5-HT receptor binding affinities may arise from differences in assay conditions (e.g., buffer pH, incubation time) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., cis-isomers or methyl-substituted analogs) to isolate substituent effects .

Q. How can computational methods predict the stability of trans-2-cyclopropylcyclopropane-1-carboxylic acid under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model thermal decomposition pathways at elevated temperatures (e.g., 100–200°C) .

- Quantum Mechanical Calculations : Predict acid dissociation constants (pKa) to optimize solubility and stability in buffer systems .

- Degradation Studies : Accelerated stability testing under oxidative (HO) or photolytic (UV light) conditions, monitored via HPLC .

Q. What advanced techniques characterize cyclopropane ring strain and its impact on reaction thermodynamics?

- Methodological Answer :

- Calorimetry : Measure enthalpy changes (ΔH°) during ring-opening reactions (e.g., with Br) to quantify strain energy .

- Kinetic Isotope Effects (KIE) : Study H/D substitution to elucidate transition states in ring-opening mechanisms .

- X-ray Diffraction : Correlate bond lengths/angles (e.g., C-C bonds ~1.51 Å in strained cyclopropanes) with reactivity .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Interlaboratory Validation : Cross-check data using certified reference materials.

- Crystallization Solvent Screening : Polymorphism can alter melting points. Test solvents like ethyl acetate/hexane mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Q. What experimental parameters are critical for optimizing enantioselective synthesis of the trans-isomer?

- Methodological Answer :

- Catalyst Selection : Chiral Rh(II) or Cu(I) catalysts achieve enantiomeric excess (ee) >90% in cyclopropanation .

- Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic over thermodynamic control, enhancing trans-selectivity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Biological and Mechanistic Studies

Q. How does the trans-configuration influence interactions with enzymatic targets (e.g., carboxylases or oxidases)?

- Methodological Answer :

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding modes to active sites (e.g., ACC oxidase in ethylene biosynthesis) .

- Site-Directed Mutagenesis : Identify residues critical for stereospecific recognition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) for trans vs. cis isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.